Cas no 1600443-99-9 (5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)

5-(Methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a specialized triazole derivative with a carboxyl functional group, offering versatility in synthetic and medicinal chemistry applications. Its structure combines a methoxymethyl substituent at the 5-position and a pentan-3-yl group at the 1-position, enhancing its reactivity and potential as an intermediate in heterocyclic synthesis. The carboxylic acid moiety allows for further derivatization, making it valuable for designing bioactive compounds or functional materials. Its balanced lipophilicity, conferred by the alkyl and ether groups, may improve solubility in organic media, facilitating its use in cross-coupling reactions or as a building block for pharmaceuticals and agrochemicals.
5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid structure
1600443-99-9 structure
Product Name:5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No:1600443-99-9
MF:C10H17N3O3
MW:227.260282278061
CID:5917505
PubChem ID:102643448
Update Time:2025-08-05

5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
    • EN300-1592672
    • 1600443-99-9
    • Inchi: 1S/C10H17N3O3/c1-4-7(5-2)13-8(6-16-3)9(10(14)15)11-12-13/h7H,4-6H2,1-3H3,(H,14,15)
    • InChI Key: AODNCJHWYWHAPR-UHFFFAOYSA-N
    • SMILES: O(C)CC1=C(C(=O)O)N=NN1C(CC)CC

Computed Properties

  • Exact Mass: 227.12699141g/mol
  • Monoisotopic Mass: 227.12699141g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 77.2Ų

5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>

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Additional information on 5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Introduction to 5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1600443-99-9)

5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 1600443-99-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic molecule features a triazole core appended with a pentan-3-yl side chain and a methoxymethyl ester group, making it a versatile scaffold for drug discovery and molecular design. The unique structural attributes of this compound have positioned it as a candidate for further exploration in various therapeutic applications.

The triazole ring is a well-documented pharmacophore in medicinal chemistry, known for its ability to modulate biological pathways through hydrogen bonding and hydrophobic interactions. Its incorporation into 5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid introduces potential for interactions with biological targets such as enzymes and receptors. The presence of the pentan-3-yl group enhances the compound's lipophilicity, which can be advantageous for membrane permeability and oral bioavailability, while the methoxymethyl ester functionality provides a site for further chemical modification, enabling the synthesis of derivatives with tailored pharmacokinetic properties.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of structure-based drug design. The three-dimensional conformation of 5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has been computationally analyzed to predict its binding affinity to potential biological targets. Studies suggest that the compound may exhibit inhibitory activity against enzymes involved in inflammatory pathways, making it a promising candidate for therapeutic intervention in chronic inflammatory diseases. The triazole moiety, in particular, has been shown to interact with heme groups in certain enzymes, which could be exploited for developing novel anti-inflammatory agents.

In parallel, experimental investigations have been conducted to evaluate the biochemical properties of this compound. Preliminary assays indicate that 5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid demonstrates moderate solubility in organic solvents commonly used in drug formulation, suggesting potential for further development into an oral or topical therapeutic agent. Additionally, its stability under various storage conditions has been assessed, revealing that the compound remains intact over prolonged periods when stored at controlled temperatures. These findings are crucial for ensuring the compound's viability for clinical applications.

The synthesis of 5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves multi-step organic reactions that showcase the ingenuity of synthetic chemists in constructing complex molecular architectures. The process typically begins with the condensation of pentanediol derivatives with glyoxaline under acidic conditions to form the triazole ring. Subsequent functionalization with methoxymethanol introduces the ester group, followed by purification steps to isolate the desired product. This synthetic route exemplifies the intersection of organic chemistry and pharmaceutical manufacturing, highlighting the precision required to produce high-purity compounds for research and development.

The pharmacological potential of 5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has been further explored through in vitro studies on cell lines relevant to neurological disorders. Initial results suggest that the compound may modulate neurotransmitter release by interacting with presynaptic receptors or transporter proteins. The triazole ring, being electron-deficient due to its aromatic nature, could participate in π-stacking interactions with aromatic amino acid residues in protein targets. Such interactions are often critical for drug efficacy and selectivity.

Moreover, the structural flexibility introduced by the pentan-3-yl side chain allows for conformational adjustments that could enhance binding affinity or reduce off-target effects. This characteristic is particularly valuable in drug design, where optimizing binding interactions is paramount to achieving therapeutic efficacy while minimizing side effects. Comparative studies have been conducted with structurally related compounds to assess differences in potency and selectivity profiles. These comparative analyses provide insights into how modifications at specific positions within the molecule influence its biological activity.

The role of computational tools in predicting pharmacokinetic properties cannot be overstated. Advanced algorithms have been employed to model absorption, distribution, metabolism, excretion (ADME) profiles of 5-(methoxymethyl)-1-(pentan-3-yl)-1H-1,2,3-triazole-4-carboxylic acid, aiding researchers in rationalizing experimental observations and guiding optimization efforts. For instance, predictions suggest that the compound may exhibit moderate oral bioavailability due to its balanced lipophilicity and solubility characteristics. Such predictions are instrumental in reducing attrition rates during drug development by identifying promising candidates early in the discovery process.

As interest in heterocyclic compounds continues to grow within academia and industry alike,5-(methoxymethyl)-1-(pentan-3-y l)-1H - 1 , 2 , 3 - triazole - 4 - carboxylic acid (CAS No . 160044 3 - 99 - 9 ) represents an exciting avenue for further exploration . Its unique structural features offer opportunities not only for developing new therapeutics but also for advancing our understanding of molecular recognition processes at a fundamental level . Continued research into this compound promises to yield valuable insights into its potential applications across multiple domains , including oncology , neurology , and immunology .

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